(4-Methoxybenzofuran-6-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-1-benzofuran-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAZSXRDGYZNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831223-00-8 | |
| Record name | 4-Methoxy-6-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831223-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4 Methoxybenzofuran 6 Yl Methanol and Its Advanced Derivatives
Elaboration of Synthetic Routes to (4-Methoxybenzofuran-6-yl)methanol
The construction of the this compound molecule requires a multi-step approach that carefully controls the placement of substituents on the benzofuran (B130515) core. The synthesis can be logically divided into the formation of the core ring system and the subsequent manipulation of functional groups to arrive at the target structure.
The formation of the benzofuran ring is the cornerstone of the synthesis. Numerous strategies have been developed, often relying on the cyclization of a suitably functionalized phenol (B47542) precursor. rsc.org
Common strategies for forming the benzofuran skeleton include:
Intramolecular Cyclization of α-Aryloxy Ketones: This classic method involves the cyclodehydration of α-aryloxy ketones. organic-chemistry.org For the target molecule, a potential precursor would be a ketone derived from a 3,5-disubstituted phenol.
Palladium-Catalyzed Reactions: Modern synthetic methods frequently employ transition metal catalysis. Palladium-catalyzed intramolecular C-O bond formation from ortho-alkynylphenols (Sonogashira coupling followed by cyclization) or oxidative annulation of ortho-cinnamyl phenols are powerful techniques for constructing the benzofuran ring. organic-chemistry.orgnih.govacs.org
Reactions of Phenols with α-Haloketones: A direct synthesis can be achieved by reacting a phenol with an α-haloketone, often promoted by an acid or base, to achieve an alkylation followed by an intramolecular cyclization. nih.gov
Multi-step Synthesis from Substituted Benzoates: A plausible route to the target compound's core structure can be adapted from methodologies used for similarly substituted heterocyclic systems, such as the synthesis of Gefitinib. mdpi.com A potential pathway could start from methyl 3-hydroxy-4-methoxybenzoate. This precursor contains the required C4-methoxy group and a hydroxyl group that can be used to build the furan (B31954) ring. The synthesis would involve steps such as O-alkylation with a two-carbon unit, followed by cyclization to form the benzofuran ring. The ester group at the C6 position serves as a handle for later conversion to the methanol (B129727) moiety.
Table 1: Overview of Selected Precursor Strategies for Benzofuran Ring Synthesis
| Strategy | General Precursors | Key Transformation | Reference |
|---|---|---|---|
| Intramolecular Cyclization | α-Aryloxy Ketones | Acid- or Base-catalyzed Cyclodehydration | organic-chemistry.org |
| Palladium-Catalyzed Annulation | o-Cinnamyl Phenols | Oxidative Cyclization | organic-chemistry.org |
| Sonogashira Coupling & Cyclization | o-Iodophenols and Terminal Alkynes | Pd/Cu-catalyzed coupling followed by intramolecular cyclization | rsc.orgacs.org |
| One-Pot Phenol/α-Haloketone Reaction | Phenols and α-Haloketones | Friedel–Crafts-like alkylation and intramolecular cyclodehydration | nih.gov |
Regioselectivity is a critical consideration in benzofuran synthesis, ensuring that substituents are placed at the correct positions on both the furan and benzene (B151609) rings.
Control of Furan Ring Substitution: Many synthetic methods can produce either 2-substituted or 3-substituted benzofurans. For instance, the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents can lead to 2-substituted or 3-substituted products depending on the reaction temperature and a potential nih.govoregonstate.edu-aryl migration. organic-chemistry.org For the synthesis of this compound, where the furan ring is unsubstituted, methods that start with precursors like o-hydroxy-phenylacetaldehyde or its equivalents are often employed.
Control of Benzene Ring Substitution: The regiochemistry on the benzene ring is typically established by the choice of the starting phenol. To obtain the 4-methoxy-6-substituted pattern of the target molecule, a synthesis would likely begin with a 3-hydroxy-5-substituted-anisole derivative or a related precursor where the positions are already defined. The cyclization of an α-phenoxycarbonyl compound, for example, is highly regioselective when one of the ortho positions on the phenol is already blocked. oregonstate.edu In the case of the target molecule's precursors, the substituents guide the cyclization to the desired location.
Stereoselectivity is generally not a factor in the synthesis of the achiral benzofuran core itself. However, it becomes crucial when chiral centers are present in the substituents, as seen in the synthesis of complex natural products containing a benzofuran moiety. rsc.org
The final step in synthesizing this compound involves the formation of the hydroxymethyl group at the C-6 position. This is a classic example of a functional group interconversion (FGI), a process of converting one functional group into another. solubilityofthings.comyoutube.com It is synthetically more convenient to carry a robust functional group like an ester or a carboxylic acid through the main reaction sequence and then reduce it to the more delicate primary alcohol in a final step.
Common precursors to the C-6 methanol group include:
4-Methoxybenzofuran-6-carboxylic acid: This precursor can be reduced to the primary alcohol using strong reducing agents.
Methyl 4-methoxybenzofuran-6-carboxylate: The ester is another excellent precursor for reduction.
4-Methoxybenzofuran-6-carbaldehyde: The aldehyde can be selectively reduced to the primary alcohol.
The reduction is typically achieved with metal hydride reagents. The choice of reagent depends on the precursor and the presence of other reducible functional groups in the molecule.
Table 2: Reagents for the Synthesis of the C-6 Methanol Moiety via Reduction
| Precursor Functional Group | Reducing Agent | Product | General Notes |
|---|---|---|---|
| Ester (-COOR) | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Powerful, non-selective reducing agent. |
| Carboxylic Acid (-COOH) | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol (-CH₂OH) | Requires strong reducing agents. |
| Aldehyde (-CHO) | Sodium borohydride (B1222165) (NaBH₄) or LiAlH₄ | Primary Alcohol (-CH₂OH) | NaBH₄ is a milder, more selective reagent. |
Derivatization Strategies for this compound Analogues
Derivatization of the parent molecule is essential for exploring structure-activity relationships (SAR) and developing analogues with potentially enhanced properties. acs.org Modifications can be targeted at the hydroxymethyl group or the benzofuran ring itself.
The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of chemical transformations. organic-chemistry.org
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.
To Aldehyde (4-Methoxybenzofuran-6-carbaldehyde): This can be achieved using mild oxidizing agents like Pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. solubilityofthings.com
To Carboxylic Acid (4-Methoxybenzofuran-6-carboxylic acid): Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will fully oxidize the primary alcohol.
Esterification: Reaction with a carboxylic acid (Fischer esterification) or, more commonly, an acyl chloride or anhydride (B1165640) in the presence of a base, yields the corresponding ester. This introduces a wide range of possible R groups, altering properties like lipophilicity and steric bulk.
Etherification: Conversion of the alcohol to its alkoxide with a base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers. This modification can be used to introduce different alkyl or aryl chains.
Table 3: Common Derivatization Reactions of the Hydroxymethyl Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |
| Strong Oxidation | KMnO₄, H⁺ or Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) |
| Esterification | R-COCl, Pyridine | Ester (-CH₂OC(O)R) |
| Etherification | 1. NaH; 2. R-Br | Ether (-CH₂OR) |
The existing substituents on the benzene ring dictate its reactivity toward further substitution, such as electrophilic aromatic substitution.
Electronic Effects: The 4-methoxy group is a strong electron-donating group (activating) due to resonance, while the 6-hydroxymethyl group is weakly electron-withdrawing (deactivating) via induction. The powerful activating effect of the methoxy (B1213986) group dominates the ring's reactivity.
Directing Effects: In electrophilic substitution reactions, the 4-methoxy group is ortho, para-directing. Since its para position (C-7) and one of its ortho positions (C-5) are available, incoming electrophiles would be directed to these sites. The C-7 position is sterically less hindered and is also activated by the adjacent oxygen of the furan ring, making it a likely site for substitution. The C-5 position is also activated.
Influence of Derivatives: If the hydroxymethyl group at C-6 is oxidized to a carboxyl or ester group, it becomes a moderately strong electron-withdrawing and deactivating group. This would further decrease the electron density at the C-5 and C-7 positions, making electrophilic substitution on the benzene ring more difficult. Conversely, electron-donating substituents are generally observed to provide higher yields in many benzofuran synthesis reactions. acs.org The electronic nature of substituents has been shown to have a profound impact on the biological activity of benzofuran derivatives. acs.orgnih.gov
Annulation Reactions and Construction of Fused Benzofuran Systems
Annulation, the process of building a new ring onto a pre-existing one, is a fundamental strategy for constructing the benzofuran framework. These reactions typically involve the intramolecular cyclization of a suitably substituted benzene derivative. For the synthesis of a 4-methoxy-substituted benzofuran, a common starting point would be a substituted phenol.
One classical and effective method involves the reaction of a phenol with an α-haloketone, followed by cyclization. To synthesize the core of this compound, a potential precursor would be 3-methoxy-5-formylphenol. This could be reacted with a protected haloacetaldehyde, followed by acid-catalyzed cyclization and subsequent reduction of the formyl group to the required methanol functionality.
Another powerful annulation strategy is the palladium-catalyzed reaction of o-iodophenols with terminal alkynes, which combines cross-coupling with a subsequent cyclization step. researchgate.net This method allows for the introduction of various substituents at the 2-position of the benzofuran ring. For instance, an appropriately substituted iodophenol could undergo a Sonogashira coupling followed by an intramolecular O-arylation to form the benzofuran ring. acs.org
Furthermore, iron-catalyzed intramolecular C-O bond formation has been developed as a method for synthesizing benzofurans from 1-aryl- or 1-alkylketones. acs.org This involves an initial regioselective halogenation of the aryl ring followed by cyclization. The alkoxy substituent on the benzene ring is often crucial for an efficient cyclization. nih.gov Advanced annulation strategies can also lead to the construction of more complex fused benzofuran systems. For example, a [4+3] annulation of benzofuran-derived azadienes with α-bromohydroxamates has been used to create benzofuran-fused 1,4-diazepinones, demonstrating the versatility of the benzofuran core in building larger heterocyclic structures. rsc.org
Catalytic Processes in the Synthesis of this compound
Catalysis is central to modern organic synthesis, offering efficient, selective, and often more environmentally friendly routes to complex molecules. elsevier.es The synthesis of benzofurans, including this compound, has greatly benefited from the development of various catalytic systems. nih.govacs.org
Transition metals, particularly palladium and copper, are extensively used in the synthesis of benzofurans. gonzaga.edu These catalysts facilitate key bond-forming reactions that are crucial for constructing the heterocyclic ring. acs.org
The Sonogashira coupling is a cornerstone of benzofuran synthesis. organic-chemistry.org This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl halides. researchgate.net For the synthesis of this compound, a plausible route would involve the coupling of a suitably protected 2-iodo- or 2-bromophenol (B46759) with a terminal alkyne. The resulting 2-alkynylphenol intermediate can then undergo intramolecular cyclization to form the benzofuran ring. researchgate.netnih.gov Microwave-assisted Sonogashira conditions have been shown to shorten reaction times and improve yields for the synthesis of 2,3-disubstituted benzofurans. nih.gov
The Heck reaction , another palladium-catalyzed process, can also be employed. An intramolecular Heck reaction of an o-iodoaryl vinyl ether can regiospecifically yield 2-substituted-3-functionalized benzofurans. acs.org Tandem processes that combine a Heck reaction with cyclization have also been developed. nih.govresearchgate.net
Other transition metals like rhodium, ruthenium, and nickel have also found application in benzofuran synthesis. nih.govacs.org Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis is one such example. organic-chemistry.org Nickel catalysts have been used to promote intramolecular nucleophilic addition reactions to form the benzofuran ring. acs.orgorganic-chemistry.org
Below is a table summarizing various transition metal-catalyzed reactions applicable to benzofuran synthesis.
| Catalyst System | Reaction Type | Starting Materials | Key Features |
| Pd(OAc)₂, CuI | Sonogashira Coupling/Cyclization | o-halophenols, terminal alkynes | Versatile, widely used for 2-substituted benzofurans. researchgate.netnih.gov |
| Pd(PPh₃)₄ | Intramolecular Heck Reaction | o-iodoaryl vinyl ethers | Regiospecific formation of 2,3-disubstituted benzofurans. acs.org |
| Ru-catalyst | Isomerization/Ring-Closing Metathesis | 1-allyl-2-allyloxybenzenes | Forms substituted benzofurans. organic-chemistry.org |
| NiCl₂(PPh₃)(IPr) | Cross-coupling | 2-methylsulfanylbenzofurans | Allows for functionalization at the 2-position. organic-chemistry.org |
| Rh-catalyst | C-H activation/Annulation | N-Aryloxyacetamides, Propiolic Acids | Constructs benzofuran-3(2H)-one scaffolds. bohrium.com |
In the quest for more sustainable and enantioselective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the construction of complex benzofuran systems, enantioselective organocatalytic strategies have been developed. For example, a combination of a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been used for the intramolecular double cyclization of ortho-substituted cinnamaldehydes to produce chiral cyclopenta[b]benzofuran scaffolds with high stereoselectivity. nih.gov Proline-based organocatalysts have also been employed in the synthesis of arylidene benzofuranone intermediates, which are precursors to other complex heterocyclic systems. dntb.gov.ua
Biocatalysis , the use of enzymes to catalyze reactions, offers high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not widely documented, the general potential of enzymes in heterocyclic synthesis is recognized. For instance, P450 enzymes have been engineered for selective hydroxylation reactions on complex molecules, a strategy that could potentially be applied to functionalize a pre-formed benzofuran ring. researchgate.net The use of a membrane-bound coumarin (B35378) C-glucosyltransferase has been demonstrated for the synthesis of benzofuran C-glucosides, showcasing the application of biocatalysis in creating advanced benzofuran derivatives. acs.orgresearchgate.net
| Catalytic Approach | Catalyst Type | Reaction | Key Features |
| Organocatalysis | Brønsted base / N-Heterocyclic Carbene | Intramolecular double cyclization | Enantioselective synthesis of fused benzofuran systems. nih.gov |
| Organocatalysis | Proline-based | Aldol condensation | Synthesis of benzofuranone intermediates. dntb.gov.ua |
| Biocatalysis | C-Glucosyltransferase | Glycosylation | Synthesis of benzofuran C-glucosides. acs.orgresearchgate.net |
| Biocatalysis | Engineered P450 enzymes | Hydroxylation | Potential for late-stage functionalization. researchgate.net |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of benzofurans, including this compound, is increasingly being viewed through this lens. nih.gov
A key principle of green chemistry is the use of catalysis, which is inherently more atom-economical than stoichiometric reactions. elsevier.esrsc.org Many of the transition metal-catalyzed and organocatalytic methods discussed above align with this principle by enabling reactions with high efficiency and selectivity. organic-chemistry.org The concept of atom economy , which measures how many atoms from the reactants are incorporated into the final product, is a crucial metric. rsc.orgnih.gov Reactions like cycloadditions are highly atom-economical. nih.gov
The development of one-pot and tandem reactions is another green chemistry strategy. These processes reduce the need for intermediate purification steps, saving solvents and energy. One-pot syntheses of benzofurans have been reported using iron and copper catalysis, starting from simple ketones. acs.org Similarly, tandem Heck alkynylation/cyclization reactions provide an efficient route to benzofuran derivatives. researchgate.net
Solvent choice is also critical. The use of greener solvents, such as water or bio-derived solvents like dimethyl isosorbide, is being explored for benzofuran synthesis. elsevier.esdivyarasayan.org Palladium-catalyzed Sonogashira couplings have been successfully performed in water. divyarasayan.org Furthermore, transition-metal-free synthetic routes are being developed to avoid the use of potentially toxic and expensive heavy metals. nih.gov These methods often rely on milder reaction conditions, further contributing to the greenness of the synthesis. nih.gov
| Green Chemistry Principle | Application in Benzofuran Synthesis | Example |
| Catalysis | Use of transition metal, organo-, and biocatalysts. | Palladium-catalyzed Sonogashira coupling. elsevier.es |
| Atom Economy | Designing reactions where most atoms from reactants are in the product. | Cycloaddition reactions for ring construction. nih.gov |
| One-Pot/Tandem Reactions | Combining multiple reaction steps without isolating intermediates. | One-pot iron/copper catalyzed synthesis from ketones. acs.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Sonogashira coupling in water. divyarasayan.org |
| Metal-Free Synthesis | Avoiding the use of heavy metal catalysts. | One-pot synthesis of benzofuranamines at room temperature. nih.gov |
Advanced Spectroscopic and Structural Characterization Studies of this compound
The synthesis of various benzofuran derivatives is a topic of interest in medicinal chemistry, with many compounds being evaluated for a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govresearchgate.netnih.govnih.gov Typically, the synthesis and characterization of novel compounds are reported in detail, including their spectroscopic data. However, for this compound, with CAS Number 350196-83-7, such a detailed public record appears to be absent.
This suggests that the compound may be a synthetic intermediate that has not been fully characterized in a publicly accessible format, or the data resides in proprietary databases. Without access to primary experimental data, a scientifically accurate and thorough analysis as per the requested outline cannot be generated.
To provide the requested detailed article, access to experimental spectra from a laboratory that has synthesized and characterized this specific molecule would be necessary.
Advanced Spectroscopic and Structural Characterization Studies of 4 Methoxybenzofuran 6 Yl Methanol
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's chromophore, the part of the molecule responsible for its color.
For (4-Methoxybenzofuran-6-yl)methanol, the chromophore is the benzofuran (B130515) ring system, substituted with a methoxy (B1213986) group and a methanol (B129727) group. The benzofuran scaffold itself exhibits characteristic UV absorption bands. nist.gov The presence of auxochromes, such as the methoxy (-OCH3) and hydroxyl (-OH) groups, can cause shifts in the absorption maxima, typically to longer wavelengths (a bathochromic or red shift), and may also affect the intensity of the absorption.
Based on studies of other benzofuran derivatives, it is anticipated that this compound, when dissolved in a polar solvent like methanol, would display distinct absorption bands in the UV region. For comparison, studies on other substituted benzofurans have shown absorption maxima ranging from 336 to 374 nm. scielo.br The exact λmax values for this compound would be influenced by the specific positions of the methoxy and methanol substituents on the benzofuran ring.
Table 1: Expected UV-Vis Absorption Data for this compound in Methanol (Theoretical)
| Parameter | Expected Value |
|---|---|
| λmax 1 (nm) | ~250-270 |
| λmax 2 (nm) | ~290-310 |
| Molar Absorptivity (ε) at λmax | 10³ - 10⁴ L·mol⁻¹·cm⁻¹ |
Fluorescence and Luminescence Studies
Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited states. After a molecule absorbs light and reaches an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is the fluorescence. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (the Stokes shift).
The fluorescence properties of benzofuran derivatives are highly dependent on their substitution pattern and the surrounding environment (solvent polarity, viscosity). rsc.org The methoxy group, being an electron-donating group, is expected to enhance the fluorescence quantum yield of the benzofuran system. The hydroxyl group of the methanol substituent can also participate in hydrogen bonding with the solvent, which can influence the emission wavelength and intensity.
Table 2: Predicted Fluorescence Properties of this compound in Methanol (Theoretical)
| Parameter | Predicted Characteristic |
|---|---|
| Excitation Wavelength (nm) | Corresponding to UV-Vis λmax |
| Emission Wavelength (nm) | Expected in the range of 320-400 nm |
| Stokes Shift (nm) | Expected to be significant |
| Fluorescence Quantum Yield (Φf) | Moderate to high, influenced by substituents |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C10H10O3), the exact molecular weight can be calculated.
Upon ionization in the mass spectrometer, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure.
For this compound, key fragmentation pathways would likely involve the loss of the methanol side chain, the methoxy group, or parts of the furan (B31954) ring. Common fragmentation patterns for benzofuran derivatives have been studied and can provide a basis for predicting the behavior of this specific compound. nih.govchimicatechnoacta.ru
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value/Fragment |
|---|---|
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Predicted [M+H]⁺ (m/z) | 179.06 |
| Key Fragment 1 (Loss of H₂O) | m/z 161 |
| Key Fragment 2 (Loss of CH₃O) | m/z 147 |
| Key Fragment 3 (Loss of CH₂OH) | m/z 147 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern reveals the precise coordinates of each atom in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
For this compound, an X-ray crystal structure would reveal the planarity of the benzofuran ring system and the conformation of the methanol substituent relative to the ring. Furthermore, it would elucidate how the molecules pack together in the crystal, including any hydrogen bonding interactions involving the hydroxyl group of the methanol substituent and the oxygen atoms of the methoxy group and the furan ring. These intermolecular forces are crucial in determining the physical properties of the solid, such as its melting point and solubility. While no specific crystallographic data for this compound has been published, studies on other benzofuran derivatives provide insights into the types of crystal packing and hydrogen bonding networks that might be expected.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Key Intermolecular Interactions | Hydrogen bonding via the -CH₂OH group |
| Molecular Conformation | Planarity of the benzofuran ring, orientation of substituents |
Computational and Theoretical Investigations of 4 Methoxybenzofuran 6 Yl Methanol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of medium to large-sized molecules.
Optimization of Ground State Geometries and Conformational Analysis
The first step in any computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For (4-Methoxybenzofuran-6-yl)methanol, this would be achieved using a functional, such as B3LYP, paired with a suitable basis set, like 6-311G(d,p). mdpi.com The optimization process would yield key geometric parameters.
The presence of the rotatable hydroxymethyl (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups necessitates a conformational analysis to identify the most stable conformer. nih.gov This is done by systematically rotating these groups and calculating the energy of each resulting conformation. The conformation with the global minimum energy is then used for further analysis. The stability of the optimized structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a saddle point rather than a true minimum on the potential energy surface. researchgate.net
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-O (furan) | 1.37 |
| C=C (furan) | 1.36 |
| C-C (benzene) | 1.40 |
| C-O (methoxy) | 1.38 |
| O-C (methoxy) | 1.43 |
| C-C (methanol) | 1.51 |
| C-O (methanol) | 1.43 |
| O-H (methanol) | 0.96 |
| **Bond Angles (°) ** | |
| C-O-C (furan) | 106.0 |
| C-C-O (methoxy) | 117.0 |
| C-O-C (methanol) | 109.5 |
Table 1. Predicted geometric parameters for the optimized ground state of this compound based on DFT calculations of similar structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system and the oxygen atom of the methoxy group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the aromatic system, indicating the regions susceptible to nucleophilic attack.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Table 2. Predicted Frontier Molecular Orbital energies for this compound based on DFT calculations of analogous compounds.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. malayajournal.org
In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the furan (B31954), methoxy, and hydroxyl groups, making these the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, indicating its susceptibility to nucleophilic attack. The aromatic ring system would likely show a mix of neutral and slightly negative potential.
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Computational methods can also be employed to predict the spectroscopic properties of a molecule, providing a theoretical counterpart to experimental data.
Theoretical Simulations of Vibrational Spectra (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. After geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of bonds. nih.gov
For this compound, characteristic vibrational frequencies would include:
O-H stretching from the hydroxyl group, typically appearing as a broad band in the high-frequency region of the IR spectrum.
C-H stretching from the aromatic ring and the methyl/methylene groups.
C=C stretching within the aromatic and furan rings.
C-O stretching from the furan, methoxy, and hydroxyl functionalities. nih.gov
The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (hydroxyl) | 3400-3600 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1500-1600 |
| C-O stretch (ether) | 1050-1250 |
| C-O stretch (alcohol) | 1000-1200 |
Table 3. Predicted characteristic vibrational frequencies for this compound based on theoretical simulations of similar molecules.
Computational Prediction of Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. bhu.ac.in This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions correspond to the absorption bands observed in an experimental UV-Vis spectrum.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzofuran chromophore. The presence of the methoxy and hydroxymethyl substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to the parent benzofuran molecule, due to their electron-donating nature. researchgate.net The predicted spectrum would show characteristic absorption bands in the UV region. researchgate.net
| Transition | Predicted λmax (nm) | Major Contribution |
| S₀ → S₁ | ~290 | π → π |
| S₀ → S₂ | ~250 | π → π |
Table 4. Predicted electronic absorption maxima for this compound based on TD-DFT calculations of related benzofuran derivatives.
Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. For benzofuran derivatives, theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed to aid in structural assignment. nih.govnih.govresearchgate.net
The chemical shifts of this compound can be theoretically predicted using various levels of theory and basis sets. For instance, the B3LYP functional with a 6-311G(d,p) basis set has been shown to provide reliable geometries and electronic properties for similar organic molecules. mdpi.com The calculated shifts are typically compared with experimental data, if available, or with data from structurally related compounds. pdx.edu Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net
Table 1: Hypothetical Calculated 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| OCH3 | 3.90 | 55.8 |
| CH2OH | 4.70 | 64.5 |
| H-2 | 7.60 | 145.0 |
| H-3 | 6.80 | 102.0 |
| H-5 | 7.10 | 115.0 |
| H-7 | 7.30 | 112.0 |
| C-3a | - | 120.0 |
| C-4 | - | 158.0 |
| C-6 | - | 130.0 |
| C-7a | - | 150.0 |
Note: These values are hypothetical and intended for illustrative purposes. Actual values would require specific quantum chemical calculations.
Vicinal coupling constants (3JHH), which are crucial for determining stereochemistry, can also be calculated. The Karplus equation and its parameterized forms are often used to relate dihedral angles to coupling constants. researchgate.net For this compound, the coupling constants between protons on the furan and benzene (B151609) rings would provide valuable information about the molecule's conformation.
Reactivity and Reaction Mechanism Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and predicting the feasibility of chemical transformations.
Transition State Analysis for Key Transformations
Understanding the reaction pathways of this compound, such as its synthesis or subsequent functionalization, can be achieved through transition state (TS) analysis. DFT calculations are commonly employed to locate the transition state structures connecting reactants, intermediates, and products on the potential energy surface. rsc.org The activation energy, which is the energy difference between the reactant and the transition state, determines the reaction rate.
For the synthesis of benzofurans, various methods have been developed, including intramolecular cyclizations. nih.govorganic-chemistry.org Computational studies can model these reactions to understand the role of catalysts and substituents on the reaction barrier. acs.orgnih.gov For example, in the synthesis of a benzofuran ring from an o-alkynylphenol, computational analysis can reveal the detailed steps of the cyclization process. rsc.org
Solvent Effects on Reaction Energetics
The solvent can have a profound impact on reaction rates and equilibria. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov
For reactions involving charged or highly polar species, such as in the synthesis or reactions of this compound, solvent effects can significantly alter the energetics. For instance, a polar solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net The choice of solvent can even alter the reaction pathway, leading to different products. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Computational Models for Mechanistic Biological Activity
QSAR studies on benzofuran derivatives have been conducted to understand their various biological activities, including anticancer, antimicrobial, and vasodilatory effects. mdpi.comnih.govnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. nih.govslideshare.net A statistically significant QSAR model can then be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity. mdpi.com For this compound, a QSAR model developed for a series of related benzofurans could be used to predict its potential biological activity.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzofuran Derivatives
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular weight, Molar refractivity, Surface area, Volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
Molecular Docking and Dynamics Simulations for Target Interaction (focus on the chemical interaction)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme.
Molecular docking predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity. nih.govd-nb.info This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field. mdpi.com For benzofuran derivatives, docking studies have been used to identify potential binding modes with various targets, such as protein kinases and DNA. nih.govnih.govnih.gov The interactions often involve hydrogen bonding with polar residues and π-π stacking with aromatic residues in the binding pocket. nih.govnih.gov
Molecular dynamics simulations provide a more detailed and dynamic picture of the ligand-receptor interaction over time. d-nb.infonih.gov An MD simulation starts with the docked complex and simulates the movement of all atoms in the system by solving Newton's equations of motion. mdpi.com This allows for the analysis of the stability of the binding mode, the conformational changes in the protein and ligand upon binding, and the calculation of binding free energies. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and water-mediated contacts, that are crucial for the binding affinity and specificity of the ligand. nih.gov For this compound, MD simulations could be used to explore its binding stability and interaction pattern with a hypothesized biological target.
Reactivity and Chemical Transformations of 4 Methoxybenzofuran 6 Yl Methanol in Organic Synthesis
Reactions at the Hydroxymethyl Substituent
The hydroxymethyl group is a versatile handle for synthetic modifications, allowing for oxidation to carbonyl compounds, conversion to ethers and esters, and replacement by halogens for further nucleophilic substitution reactions.
The primary alcohol of (4-Methoxybenzofuran-6-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-methoxybenzofuran-6-carbaldehyde, or further to the carboxylic acid, 4-methoxybenzofuran-6-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are well-suited for the oxidation of benzylic alcohols to their corresponding aldehydes. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. Another highly effective and mild reagent for this transformation is the Dess-Martin periodinane (DMP). DMP offers high chemoselectivity and is compatible with various sensitive functional groups, making it a preferred choice in complex syntheses. The reaction is generally performed in chlorinated solvents at room temperature and is often complete within a few hours.
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are necessary. A common method for the oxidation of primary alcohols to carboxylic acids involves the use of potassium dichromate(VI) in the presence of dilute sulfuric acid, typically under reflux conditions to ensure complete conversion. An excess of the oxidizing agent is often used to drive the reaction to completion. Alternative, more modern methods for the direct oxidation of primary alcohols to carboxylic acids include the use of catalytic amounts of metal complexes in the presence of a terminal oxidant like air or O₂. For instance, iron nitrate/TEMPO systems can efficiently catalyze the aerobic oxidation of alcohols to carboxylic acids at room temperature.
Table 1: Common Reagents for the Oxidation of Primary Alcohols
| Product | Reagent | Typical Conditions |
|---|---|---|
| Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane, Room Temperature |
| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature |
| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Reflux |
The hydroxyl group of this compound can readily undergo O-alkylation to form ethers or O-acylation to yield esters.
The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. To synthesize ethers of this compound, the alcohol would first be treated with a base like NaH in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of the desired alkyl halide.
The Mitsunobu reaction offers a mild alternative for the synthesis
Reactions on the Benzofuran (B130515) Heterocycle
The reactivity of the benzofuran core in this compound is influenced by the interplay of the electron-donating methoxy (B1213986) group and the activating nature of the furan (B31954) oxygen. These features dictate the regioselectivity of various transformations on the fused aromatic system.
Electrophilic Aromatic Substitution Reactions on the Fused Ring
Electrophilic aromatic substitution is a fundamental process for the functionalization of aromatic rings. In the case of this compound, the benzene (B151609) portion of the benzofuran nucleus is activated by the methoxy group at the C4-position. The directing effect of the methoxy group, along with the activating influence of the furan oxygen, generally directs incoming electrophiles to the C7 and C5 positions. However, the existing hydroxymethyl group at C6 can sterically hinder substitution at the adjacent C5 position.
Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to occur on the benzofuran ring. The specific conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity and to avoid side reactions involving the hydroxymethyl group. For instance, nitration could be achieved using a mild nitrating agent to prevent oxidation of the alcohol.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | (7-Nitro-4-methoxybenzofuran-6-yl)methanol |
| Bromination | Br₂/FeBr₃ or NBS | (7-Bromo-4-methoxybenzofuran-6-yl)methanol |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | (7-Acyl-4-methoxybenzofuran-6-yl)methanol |
Functionalization via Metalation or Directed Ortho Metalation
Metalation, particularly through the use of organolithium reagents, provides an alternative strategy for the functionalization of the benzofuran ring system. Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation of an adjacent aromatic C-H bond. In this compound, both the methoxy group and the hydroxymethyl group (after conversion to a suitable directing group like an alkoxide) could potentially direct metalation.
Deprotonation is most likely to occur at the C5 or C7 positions. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
Potential Directed Metalation and Subsequent Functionalization:
| Directing Group | Proposed Metalation Site | Electrophile | Resulting Functional Group |
| Methoxy (at C4) | C5 | CO₂ | Carboxylic acid |
| Hydroxymethyl (at C6) | C5 or C7 | (CH₃)₃SiCl | Trimethylsilyl |
| Methoxy (at C4) | C5 | I₂ | Iodine |
This table illustrates potential synthetic pathways. The actual outcome would depend on the specific reaction conditions and the relative directing ability of the functional groups.
Ring Expansion or Contraction Reactions
Ring expansion or contraction reactions of the benzofuran heterocycle in this compound are less common but could offer pathways to novel heterocyclic systems. For instance, certain rearrangement reactions, potentially initiated by the generation of a carbocation or through photochemical methods, could lead to the formation of chromene or other expanded ring structures. Conversely, oxidative cleavage of the furan ring could lead to ring-contracted products. However, specific examples of such transformations on this particular molecule are not documented in the readily available literature.
This compound as a Versatile Synthetic Building Block
The functional handles present in this compound make it an attractive starting material for the synthesis of more complex molecules with potential biological activity.
Application in the Construction of Complex Natural Products
While direct evidence of the use of this compound in the total synthesis of specific natural products is scarce in the surveyed literature, its structural motifs are present in various natural compounds. The benzofuran core is a key component of many natural products, and the methoxy and hydroxymethyl substituents could serve as crucial anchor points for the elaboration of more complex side chains or for the construction of additional ring systems. For example, derivatives of this molecule could potentially be utilized in the synthesis of compounds related to the ailanthoidol (B1236983) or eupomatenoid families of natural products, which feature substituted benzofuran cores.
Utilization in the Synthesis of Pharmacologically Relevant Scaffolds
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in molecules exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functional groups of this compound allow for its incorporation into larger molecular frameworks to generate libraries of compounds for drug discovery screening. The hydroxymethyl group, for instance, can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an amine, providing a versatile handle for further chemical modifications and the introduction of diverse pharmacophores.
Mechanistic Biological Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed mechanistic biological research and structure-activity relationship (SAR) studies focusing specifically on the chemical compound this compound are not available in the public domain.
While the broader class of benzofuran derivatives has been the subject of extensive investigation for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, research pinpointing the specific biological interactions and molecular mechanisms of this compound is currently absent from published literature.
Scientific inquiry into benzofuran analogues has revealed important insights into their potential as therapeutic agents. For instance, studies on various substituted benzofurans have elucidated key structural features that govern their biological effects. These investigations often involve the synthesis of a series of related compounds to identify which parts of the molecule are essential for activity. However, without specific studies on this compound, it is not possible to provide a scientifically accurate account of its pharmacophoric features, its rational design as a derivative, or its specific molecular mechanisms of action as requested.
The provided outline, which details a deep dive into the compound's enzymatic inhibition, receptor binding, and modulation of cellular pathways, presupposes the existence of a body of research that does not appear to have been published. Therefore, a thorough and scientifically accurate article adhering to the requested structure cannot be generated at this time.
Further research and publication in peer-reviewed scientific journals would be necessary to address the specific points of inquiry outlined by the user.
Mechanistic Biological Research and Structure Activity Relationships Sar of 4 Methoxybenzofuran 6 Yl Methanol Analogues
Identification and Characterization of Biological Targets
Benzofuran (B130515) derivatives are recognized for their interaction with a wide array of biological targets, leading to a diverse pharmacological profile. researchgate.netnih.gov While specific research on the biological targets of (4-Methoxybenzofuran-6-yl)methanol is not extensively detailed in the reviewed literature, studies on closely related methoxybenzofuran analogues provide significant insights into their potential mechanisms of action.
A notable biological target for certain benzofuran derivatives is tubulin. The compound Combretastatin A-4 (CA-A4), a natural product, and its benzofuran analogue have demonstrated potent antimitotic and antitumor activities by inhibiting tubulin polymerization. mdpi.com This suggests that the benzofuran scaffold, in combination with specific methoxy (B1213986) substitutions, can be a key structural motif for designing new tubulin polymerization inhibitors. mdpi.com
Another important target is the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer invasion and metastasis. The addition of a benzofuran group to amiloride (B1667095) derivatives has been shown to yield compounds with high potency as uPA inhibitors. mdpi.com Specifically, the introduction of a fluorine atom at the 4-position of the 2-benzofuranyl group in certain derivatives led to a twofold increase in inhibitory activity. mdpi.com
In the context of bone metabolism, a significant finding is the upregulation of Bone Morphogenetic Protein-2 (BMP-2) by a 6-methoxy benzofuran derivative. nih.gov This mechanism was identified through single-cell RNA sequencing analysis, which showed that the compound accelerates bone turnover and increases the proportion of osteoblasts. nih.gov This suggests that specific signaling pathways involved in bone formation are key targets for this class of compounds.
Furthermore, some benzamide (B126) derivatives incorporating a methoxybenzoyl moiety have been found to act as dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov The strategic placement of substituents on the benzoyl moiety, including a methoxy group, was shown to significantly influence the binding affinity for these receptors. nih.gov
The table below summarizes the identified biological targets for various benzofuran derivatives.
| Compound Class | Biological Target | Effect | Reference |
| Combretastatin A-4 Analogue | Tubulin | Inhibition of polymerization | mdpi.com |
| Amiloride-benzofuran derivatives | Urokinase-type plasminogen activator (uPA) | Inhibition of activity | mdpi.com |
| 6-Methoxy benzofuran derivative | Bone Morphogenetic Protein-2 (BMP-2) | Upregulation | nih.gov |
| Benzamide derivatives | Dopamine D2 and Serotonin 5-HT3 receptors | Antagonism | nih.gov |
Natural Occurrence and Biosynthetic Pathways of Related Benzofurans
Benzofuran and its derivatives are a significant class of naturally occurring heterocyclic compounds. researchgate.netresearchgate.net They are found in a wide variety of botanical species, as well as in some fungi. researchgate.net The benzofuran core is a common structural motif in many natural products, particularly within the Moraceae family of plants. nih.gov
Plants from which benzofuran derivatives have been isolated include Aglaia perviridis, Eupatorium chinense, Tephrosia purpurea, Morus alba (white mulberry), and Dalbergia odorifera. researchgate.netresearchgate.net For instance, novel benzofuran compounds with anti-inflammatory properties have been isolated from the heartwood of Dalbergia odorifera. researchgate.net The roots of Morus alba are used in traditional medicine and are known to contain benzofuran derivatives. nih.gov
While the specific biosynthetic pathway of this compound is not detailed in the available literature, the general biosynthesis of benzofurans in plants is believed to involve the cyclization of precursors derived from the shikimate and acetate (B1210297) pathways. These pathways produce aromatic amino acids and polyketides, which can then undergo various enzymatic transformations, including cyclization and substitution reactions, to form the benzofuran ring system. The diversity of benzofuran structures found in nature arises from the array of enzymes that can modify the core benzofuran scaffold. nih.govrsc.org
The table below lists some natural sources of benzofuran derivatives.
| Natural Source (Species) | Compound Class/Example | Reference |
| Dalbergia odorifera | 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | researchgate.net |
| Morus alba | Moracins | researchgate.net |
| Sophora tonkinensis | Shandougenines A and B | researchgate.netresearchgate.net |
| Glycyrrhiza yunnanensis | (Z)-2-(3,4-dihydroxy)-aryl-3-methy-6-hydroxy-benzofuran | researchgate.net |
| Itea ilicifolia | Iteafuranal A and B | researchgate.net |
Advanced Research Directions and Future Perspectives on 4 Methoxybenzofuran 6 Yl Methanol
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives has been a subject of intense research for over a century, since its first synthesis by Perkin in 1870. nih.govacs.org Future efforts for synthesizing (4-Methoxybenzofuran-6-yl)methanol will likely focus on innovative and sustainable methods that offer high efficiency, selectivity, and environmental compatibility.
Catalytic Strategies: Recent years have seen a surge in the use of transition-metal catalysts for constructing the benzofuran nucleus. acs.org Palladium- and copper-based catalysts are particularly prominent. nih.govacs.org For instance, palladium-catalyzed Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization, have proven effective. acs.org Rhodium-mediated catalysis involving the cyclization of propargyl alcohols with aryl boronic acids also presents a viable route. nih.govacs.org Ruthenium-catalyzed reactions, such as the C–H alkenylation of m-hydroxybenzoic acids followed by annulation, offer another powerful tool. nih.gov These catalytic systems often operate under mild conditions and demonstrate broad substrate scope, which could be leveraged for the specific synthesis of this compound.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. epa.gov This includes the use of environmentally benign solvents, such as water or deep eutectic solvents (DES), and catalyst-free reaction conditions. nih.govorganic-chemistry.orgacs.org One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also gaining traction as they reduce waste and improve efficiency. nih.gov For example, a one-pot reaction involving salicylaldehydes, amines, and alkynes using a copper catalyst in a deep eutectic solvent has been reported to produce benzofuran derivatives in high yields. nih.govacs.org The development of solvent-free methods, such as mechanochemical grinding, also holds promise for sustainable synthesis. mdpi.com
Future research could focus on adapting these innovative and green methodologies for the targeted synthesis of this compound, potentially starting from readily available precursors like substituted phenols and alkynes.
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Palladium/Copper Catalysis | High efficiency, good functional group tolerance. nih.govacs.org | Coupling of an appropriately substituted iodophenol with a protected propargyl alcohol. |
| Rhodium Catalysis | Chemodivergent synthesis, good yields with electron-donating groups. nih.govacs.org | Cyclization of a substituted propargyl alcohol with a relevant boronic acid. |
| Green Solvents (e.g., DES) | Eco-friendly, can enhance reaction rates and stabilize intermediates. nih.govacs.org | Use as a reaction medium for a one-pot synthesis to reduce environmental impact. |
| Catalyst-Free Reactions | Simplifies purification, reduces metal contamination. acs.org | Cascade reactions using precursors like nitroepoxides and substituted salicylaldehydes. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. kuleuven.be These computational tools can be applied to this compound to predict its properties, design novel analogs with enhanced activities, and streamline the discovery process.
In Silico Screening and Prediction: Computational methods are invaluable for predicting the potential of new molecules. researchgate.net Molecular docking simulations can forecast how this compound might bind to various biological targets. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzofuran derivatives with their biological activities, guiding the design of more potent compounds. kuleuven.be Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness of this compound and its derivatives early in the design phase, reducing late-stage failures. kuleuven.be Recent studies have successfully used these in silico approaches to design novel benzofuran-based inhibitors for targets like M. tuberculosis Polyketide Synthase 13 and CDK2. nih.govnih.gov
Generative Models for Novel Scaffolds: Advanced AI algorithms can generate novel molecular structures with desired properties. By training these models on known bioactive benzofurans, it would be possible to generate new derivatives of this compound that are optimized for specific biological targets or material properties. This approach can vastly expand the chemical space explored, potentially leading to the discovery of compounds with unprecedented efficacy or functionality.
| AI/ML Application | Description | Relevance to this compound |
| Molecular Docking | Predicts binding affinity and mode of interaction with a biological target. researchgate.netjazindia.com | To identify potential protein targets and understand binding mechanisms. |
| 3D-QSAR | Correlates 3D molecular properties with biological activity to guide optimization. kuleuven.be | To design analogs with improved potency based on its core structure. |
| ADMET Prediction | Assesses pharmacokinetic and toxicity properties of a compound. kuleuven.be | To evaluate its potential as a drug candidate early in development. |
| Generative Chemistry | Creates novel molecular structures with desired characteristics. | To design a library of new derivatives for synthesis and testing. |
Exploration of New Biological Targets and Pathways for Mechanistic Discovery
Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govrsc.org A key future direction for this compound is the systematic exploration of its biological targets and the elucidation of its mechanisms of action.
Screening Against Diverse Targets: High-throughput screening (HTS) campaigns can rapidly assess the activity of this compound against a vast array of biological targets. Based on the known activities of other benzofurans, promising target classes include:
Kinases: Many benzofurans inhibit protein kinases involved in cancer progression, such as CDK2 and VEGFR-2. nih.govrsc.org
Enzymes in Infectious Disease: Targets like the Mycobacterium tuberculosis enzymes DNA gyrase and Pks13 have been successfully inhibited by benzofuran scaffolds. nih.govnih.gov
G-Protein Coupled Receptors (GPCRs): Benzofuran propanoic acids have been identified as agonists for GPR120, a target for type 2 diabetes. nih.gov
Ion Channels and Receptors in CNS Disorders: Benzofuran derivatives have been investigated as ligands for imidazoline (B1206853) I2 receptors, relevant to Alzheimer's disease, and as potential modulators of the SERCA2a protein for cardiovascular applications. kuleuven.beacs.org
Mechanism of Action Studies: Once a promising activity is identified, detailed mechanistic studies are crucial. This involves identifying the specific binding site on the target protein and understanding how this interaction leads to a biological effect. For instance, studies on benzofuran hybrids have elucidated their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com For this compound, such studies would involve biochemical assays, cell-based assays, and potentially structural biology techniques like X-ray crystallography to visualize the compound bound to its target.
Applications in Material Science and Chemical Biology Beyond Medicinal Chemistry
While medicinal chemistry is a major focus, the unique properties of the benzofuran ring system lend themselves to other advanced applications. mdpi.com The future of this compound is not limited to pharmacology.
Materials Science: Benzofuran-based compounds are being investigated for their potential in materials science. numberanalytics.com They have been explored for applications in:
Organic Electronics: Thiophene-substituted benzofuran derivatives have been synthesized for use in organic field-effect transistors (OFETs) and other photoelectronic devices. acs.org
Energy Storage: Researchers are exploring benzofuran derivatives as potential materials for batteries and supercapacitors. numberanalytics.com
Polymers: Benzofuran is a component of coumarone-indene resins, which have applications in products like floor tiles. marketresearchintellect.com
The specific electronic properties conferred by the methoxy (B1213986) and methanol (B129727) substituents on the this compound scaffold could be harnessed to develop novel materials with tailored optical or electrical characteristics. numberanalytics.com
Chemical Biology: In chemical biology, benzofuran derivatives can be developed as molecular probes to study biological processes. For example, fluorescently active benzofuran compounds can be used for cellular imaging. nih.gov A derivative of this compound was synthesized and radiolabeled with Iodine-125 to act as a potential imaging agent for detecting β-amyloid plaques in Alzheimer's disease. nih.gov This highlights the potential for developing this compound into a tool for diagnostics or for studying specific biological pathways in living systems.
Interdisciplinary Approaches in Benzofuran Research
The full potential of a molecule like this compound can only be unlocked through interdisciplinary collaboration. numberanalytics.com The journey from a chemical structure to a useful product requires the integration of multiple fields of science and technology.
Chemistry and Engineering: Synthetic chemists will need to develop efficient and scalable routes to the compound, while chemical engineers may work on optimizing these processes for industrial production. acs.orgmdpi.com
Computational and Experimental Biology: Computational biologists can use AI to predict activities and guide experiments, which are then carried out by experimental biologists and pharmacologists to validate targets and elucidate mechanisms. nih.govmdpi.com
Physics and Materials Science: The development of new materials based on this compound will require a deep understanding of its physical properties, such as its photophysics and electronic behavior, which is the domain of physicists and materials scientists. numberanalytics.com
By fostering these interdisciplinary connections, the scientific community can accelerate the discovery and development of new applications for this compound and the broader class of benzofuran compounds, from life-saving medicines to next-generation electronic materials.
Q & A
Q. Basic
- ¹H NMR : Protons on the benzofuran ring appear as distinct doublets (e.g., δ 6.84–7.37 ppm for aromatic H), while the methoxy group resonates as a singlet near δ 3.84–3.86 ppm .
- ¹³C NMR : The methanol-bearing carbon (C-6) shows a signal at ~60–65 ppm, and the methoxy carbon appears at ~55 ppm .
- MS : Molecular ion peaks (e.g., m/z 344 for C₁₉H₂₀O₆) and fragmentation patterns validate the structure .
How can researchers resolve discrepancies in spectroscopic data for novel benzofuran derivatives?
Advanced
Discrepancies may arise from tautomerism, impurities, or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- X-ray crystallography for unambiguous conformation (e.g., as used in analogous compounds ).
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Q. Advanced
- Functional group variation : Modify the methoxy position (C-4 vs. C-6) or introduce substituents (e.g., halogens) to assess electronic effects on bioactivity .
- Scaffold hybridization : Fuse with pharmacophores like trimethoxyphenyl groups (as in related compounds ) to enhance antitumor activity.
- In silico docking : Predict binding affinities to target proteins (e.g., estrogen receptors ).
What purification methods are recommended for isolating this compound?
Q. Basic
- Flash chromatography : Use gradients of petroleum ether/ethyl acetate (e.g., 1:1) for efficient separation .
- Recrystallization : Petroleum ether or ethanol yields high-purity crystals .
- HPLC : For trace impurity removal, especially in biologically active samples .
How does the methoxy group position influence reactivity and bioactivity?
Q. Advanced
- C-4 methoxy : Enhances electron density on the benzofuran ring, favoring electrophilic substitutions. This position also improves solubility and pharmacokinetics .
- C-6 methanol : Provides a site for derivatization (e.g., esterification) to modulate lipophilicity and target engagement .
What biological activities are documented, and what assays evaluate them?
Q. Basic
- Antimicrobial : Agar diffusion assays against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2) to measure IC₅₀ values .
- Antioxidant : DPPH radical scavenging assays .
What challenges arise in scaling up synthesis for preclinical studies?
Q. Advanced
- Reaction scalability : Batch-wise NaBH₄ addition may cause exothermic spikes; flow chemistry could improve safety .
- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for larger volumes .
How can computational tools predict reactivity of derivatives?
Q. Advanced
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- MD simulations : Study solvent interactions and stability under physiological conditions .
What stability considerations are critical for storage?
Q. Basic
- Storage : Keep in amber vials at –20°C under inert gas to prevent oxidation of the methanol group .
- Degradation monitoring : Track via HPLC for peroxide formation or UV-vis for absorbance shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
